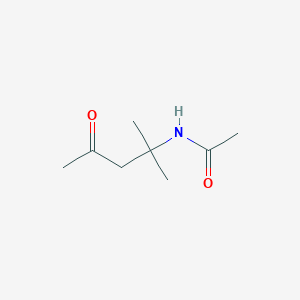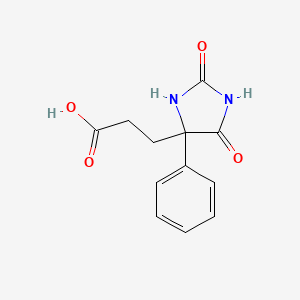
3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid
Vue d'ensemble
Description
3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid is a chemical compound with the CAS Number: 30741-72-1 . It has a molecular weight of 248.24 and its IUPAC name is 3-(2,5-dioxo-4-phenyl-4-imidazolidinyl)propanoic acid . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12N2O4/c15-9(16)6-7-12(8-4-2-1-3-5-8)10(17)13-11(18)14-12/h1-5H,6-7H2,(H,15,16)(H2,13,14,17,18) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 248.24 . The compound’s InChI code, which describes its molecular structure, is 1S/C12H12N2O4/c15-9(16)6-7-12(8-4-2-1-3-5-8)10(17)13-11(18)14-12/h1-5H,6-7H2,(H,15,16)(H2,13,14,17,18) .Applications De Recherche Scientifique
Antiproliferative Properties
One notable application of compounds related to 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid is in the field of cancer research, particularly concerning their antiproliferative properties against various human cancer cell lines. Novel organotin(IV) carboxylate compounds synthesized with derivatives of propanoic acid, including 3-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)propanoic acid, have shown significant in vitro antiproliferative activity. These compounds have been tested against prostate, colorectal adenocarcinoma, breast, and hepatocellular cancer cell lines, demonstrating very good activity with low IC50 values, indicating their potential as anticancer agents. The most potent compound among these, according to the crystal violet assay, showed high cytotoxicity against the caspase 3 deficient MCF-7 breast cancer cell line, suggesting a caspase-independent apoptosis induction mechanism in these cells (Pantelić et al., 2021).
Chemical Synthesis and Evaluation
Another application involves the chemical synthesis and evaluation of derivatives for potential therapeutic effects. For instance, phenytoin derivatives, which include a compound structurally similar to 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid, have been synthesized and evaluated for their anticonvulsant activity. These derivatives were created through reactions with various amino acids and benzhydrols, demonstrating the versatility and potential of this compound's structure in synthesizing new therapeutic agents (Deodhar et al., 2009).
Novel Compound Synthesis
The compound has also been used as a building block in the synthesis of novel chemical structures. For example, it has been involved in a one-pot reaction with amines and alkyl isocyanides, leading to the creation of benzimidazole-fused 1,4-diazepine-5-ones through an innovative synthesis method. This showcases its utility in generating complex molecules with potential biological activities (Ghandi et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
3-(2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-9(16)6-7-12(8-4-2-1-3-5-8)10(17)13-11(18)14-12/h1-5H,6-7H2,(H,15,16)(H2,13,14,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWPCCQWDIAGAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid | |
CAS RN |
6939-92-0 | |
| Record name | NSC38743 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



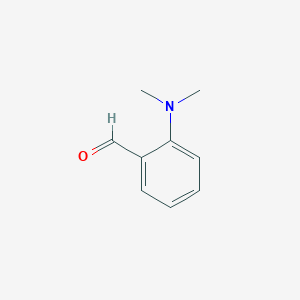

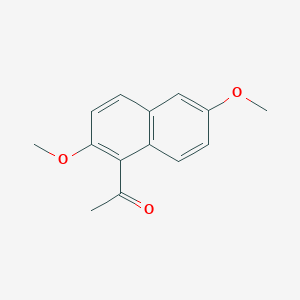
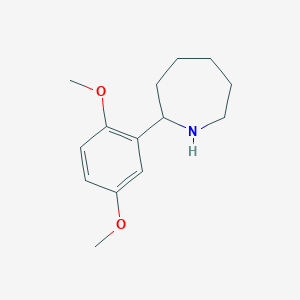
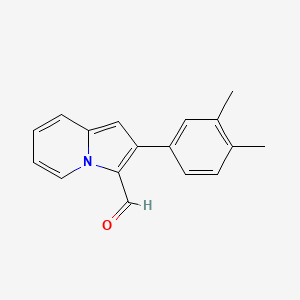
![2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3025533.png)
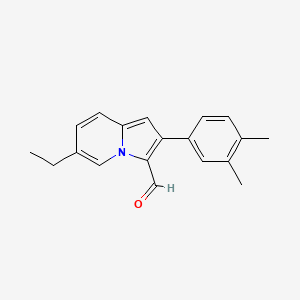
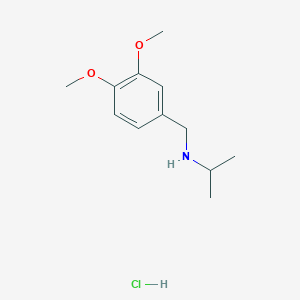

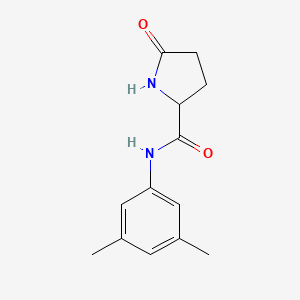
![N-(2,6-dimethylphenyl)-2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}amino)acetamide hydrochloride](/img/structure/B3025538.png)

